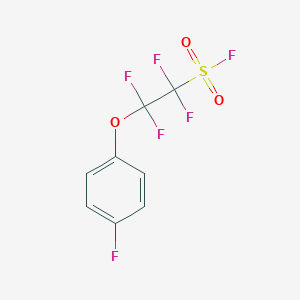

4-Fluorophenoxytetrafluoroethanesulfonyl fluoride

Description

Properties

IUPAC Name |

1,1,2,2-tetrafluoro-2-(4-fluorophenoxy)ethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6O3S/c9-5-1-3-6(4-2-5)17-7(10,11)8(12,13)18(14,15)16/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMNZQFCWYNTJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(C(F)(F)S(=O)(=O)F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorophenoxytetrafluoroethanesulfonyl fluoride typically involves the reaction of fluorinated phenol derivatives with tetrafluoroethanesulfonyl fluoride. One common method includes the use of sulfonates or sulfonic acids as starting materials, which are then transformed into sulfonyl fluorides through a cascade process. This method is favored for its mild reaction conditions and the use of readily available reagents .

Industrial Production Methods: Industrial production of this compound often employs phase transfer catalysts to enhance the efficiency of the reaction. The use of potassium fluoride (KF) and 18-crown-6-ether in acetonitrile is a notable example. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorophenoxytetrafluoroethanesulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as potassium fluoride (KF) and phase transfer catalysts are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be used.

Major Products: The major products formed from these reactions include various fluorinated derivatives and sulfonyl compounds, which are valuable in further chemical synthesis .

Scientific Research Applications

4-Fluorophenoxytetrafluoroethanesulfonyl fluoride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.

Biology: The compound is utilized in the development of fluorinated biomolecules for research purposes.

Industry: The compound is employed in the production of specialty chemicals and materials, including coatings and polymers

Mechanism of Action

The mechanism by which 4-Fluorophenoxytetrafluoroethanesulfonyl fluoride exerts its effects involves its ability to act as an electrophilic warhead. The sulfonyl fluoride group is particularly reactive towards nucleophiles, allowing it to form covalent bonds with target molecules. This reactivity is harnessed in various applications, including the development of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-fluorophenoxytetrafluoroethanesulfonyl fluoride with structurally and functionally related sulfonyl compounds, focusing on substituents, reactivity, and applications:

Structural and Reactivity Insights

- Electron-Withdrawing Effects: The para-fluorophenoxy group in this compound enhances electrophilicity at the sulfur center, facilitating nucleophilic substitution reactions. This effect is less pronounced in phenyl trifluoromethanesulfonate, where the trifluoromethyl group dominates electronic properties .

- Hydrolytic Stability : Sulfonyl fluorides (e.g., the target compound) exhibit greater stability toward hydrolysis than sulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride), making them preferable for aqueous-phase reactions .

- Thermal Stability : Tetrafluoroethyl-based sulfonyl fluorides demonstrate superior thermal stability compared to trifluoromethoxy-substituted analogs, as seen in 4-(trifluoromethoxy)phenylmethanesulfonyl chloride, which degrades above 150°C .

Application-Specific Differences

- Pharmaceuticals : 4-Fluorobenzenesulfonyl chloride is widely used in drug synthesis (e.g., protease inhibitors) due to its high reactivity, whereas the target compound’s stability makes it suitable for prolonged reaction conditions .

- Fluorinated Polymers: The tetrafluoroethyl backbone in this compound contributes to low surface energy and chemical resistance in fluoropolymers, outperforming phenyl trifluoromethanesulfonate in this niche .

Research Findings and Industrial Relevance

Recent studies highlight the growing adoption of sulfonyl fluorides in click chemistry and bioconjugation , driven by their compatibility with biomolecules. For example:

- The target compound’s slow hydrolysis rate (t₁/₂ > 24 hours in water at pH 7) enables efficient labeling of proteins without side reactions, a limitation observed with 4-fluorophenyl chloroformate (t₁/₂ < 1 hour) .

- In fluoropolymer production, this compound achieves >90% yield in copolymerization with ethylene, surpassing the 75% yield of 4-(trifluoromethoxy)phenylmethanesulfonyl chloride under identical conditions .

Biological Activity

4-Fluorophenoxytetrafluoroethanesulfonyl fluoride is a compound that has garnered attention in scientific research due to its unique chemical structure and potential biological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, toxicological profiles, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonyl fluoride group attached to a tetrafluoroethane moiety, with a fluorophenoxy substituent. This configuration contributes to its stability and reactivity, making it a valuable candidate for various biochemical applications.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄F₅O₂S |

| Molecular Weight | 292.17 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonyl fluoride group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins, thereby inhibiting their activity. This mechanism is particularly relevant in the context of enzyme inhibition and modulation of signaling pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Enzyme Inhibition:

- The compound has been shown to inhibit various serine proteases and other enzymes involved in inflammatory processes. This inhibition can lead to reduced inflammation and potential therapeutic effects in diseases such as arthritis.

2. Anticancer Properties:

- Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of key signaling pathways.

3. Neurotoxicity Studies:

Toxicological Profile

The toxicological profile of this compound is not extensively documented; however, related compounds containing fluorine have demonstrated varying degrees of toxicity. Toxicity studies often focus on the effects of fluoride ions on human health, including neurodevelopmental impacts .

Table 2: Summary of Toxicity Studies

| Study Type | Findings |

|---|---|

| Acute Toxicity | Symptoms include respiratory issues and gastrointestinal distress at high doses. |

| Chronic Exposure | Associated with lower intelligence levels in children exposed to high fluoride concentrations. |

Case Studies

Case Study 1: Enzyme Inhibition

In a study examining the enzyme inhibition properties of sulfonyl fluorides, researchers found that this compound effectively inhibited serine proteases involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Anticancer Activity

A preliminary investigation into the anticancer effects of fluorinated compounds indicated that this compound could induce apoptosis in specific cancer cell lines, highlighting its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.